Androsta-1,4-dien-3,17-dione-2,3,4-13C3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24O2 |
|---|---|
Molecular Weight |
287.37 g/mol |
IUPAC Name |
(10R,13S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1/i7+1,11+1,13+1 |
InChI Key |
LUJVUUWNAPIQQI-SHPXCNMVSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=[13CH][13C](=O)[13CH]=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Strategies for 13c3 Androsta 1,4 Dien 3,17 Dione
Chemical Synthesis of ¹³C-Labeled Steroids: Foundational Principles
The synthesis of carbon-13 labeled steroid hormones is a specialized field of organic chemistry that provides essential tools for biomedical and pharmaceutical research. nih.gov The primary goal is to introduce ¹³C atoms at specific positions within the steroid nucleus without altering the molecule's chemical properties. This allows researchers to trace the metabolic fate of the steroid in biological systems. nih.gov
Two general strategies dominate the synthesis of ¹³C-labeled steroids: total synthesis and partial synthesis (or hemisynthesis). nih.gov
Partial Synthesis (Hemisynthesis): This more common approach starts with a readily available, naturally occurring steroid precursor. Specific parts of the steroid nucleus are chemically modified or replaced with synthons—small, labeled building blocks—to introduce the ¹³C atoms. nih.gov This method is generally more efficient for creating specifically labeled analogs of complex natural products.
The choice of strategy depends on the desired labeling pattern and the availability of suitable starting materials. For incorporating multiple ¹³C atoms into a specific region, such as the A-ring, hemisynthesis is often the more practical and efficient route. nih.gov
Hemisynthetic Routes to 2,3,4-¹³C₃-Androsta-1,4-dien-3,17-dione
The targeted synthesis of 2,3,4-¹³C₃-Androsta-1,4-dien-3,17-dione has been achieved through efficient hemisynthetic routes that involve the degradation of the A-ring of a steroid precursor and its subsequent reconstruction using a ¹³C₃-labeled building block. nih.gov Two primary pathways have been developed, starting from either Androsta-1,4-dien-3,17-dione (ADD) or 4-Androsten-3,17-dione (AD). nih.govnih.gov Both routes converge on a common key intermediate, a keto-aldehyde, which is essential for the final ring-closure step. nih.gov
Alternative Synthetic Pathways for ¹³C₃ Incorporation (e.g., from 4-Androsten-3,17-dione)
The table below summarizes the two primary hemisynthetic routes to the key keto-aldehyde intermediate.
| Starting Material | Number of Steps | Key Processes | Scale | Overall Yield |
| Androsta-1,4-dien-3,17-dione | 2 | One-pot ozonolysis/oxidation/retro-Michael | 3 mmol | 40% |
| 4-Androsten-3,17-dione | 6 | Optimized multi-step sequence | 40 mmol | 42% |
Key Organic Reactions for Targeted ¹³C Enrichment (e.g., Wittig Reaction, Michael Addition/Retro-Michael Sequence)
The cornerstone of incorporating the three-¹³C atom unit is the reconstruction of the A-ring onto the keto-aldehyde intermediate. This is accomplished through a sequence of powerful organic reactions. nih.gov
First, a Wittig reaction is employed. organic-chemistry.orglibretexts.org This reaction forms a carbon-carbon double bond by reacting a carbonyl group (the aldehyde in the intermediate) with a phosphorus ylide, known as a Wittig reagent. nih.gov In this specific synthesis, the Wittig reagent is 1-triphenylphosphoranylidene-¹³C₃-2-propanone, which carries the three-carbon-13 labeled unit. nih.gov
Following the Wittig reaction, the A-ring is closed via an intramolecular condensation. This final step is facilitated by thioacetic acid and proceeds through a Michael addition/retro-Michael reaction sequence . This sequence ensures the correct formation of the six-membered, α,β-unsaturated ketone ring structure, yielding the final product: 2,3,4-¹³C₃-Androsta-1,4-dien-3,17-dione. nih.gov
Advancements in Site-Specific Isotope Incorporation into Steroid Scaffolds
The ability to place isotopic labels at precise locations within a steroid is crucial for detailed mechanistic and metabolic studies. rsc.org Site-specific incorporation allows scientists to track specific atoms through complex biochemical transformations. While the methods described above represent a targeted approach for A-ring labeling, broader advancements continue to refine the strategies for introducing isotopes into the complex steroid scaffold. nih.gov
Applications of 13c3 Androsta 1,4 Dien 3,17 Dione in Biochemical Pathway Elucidation
Tracing Steroid Biosynthesis and Metabolic Transformations
The introduction of ¹³C₃-ADD into biological systems enables researchers to follow its conversion into other steroids, providing critical insights into the dynamics of steroid biosynthesis and interconversion.
Elucidation of Endogenous Steroid Hormone Synthesis Pathways
Androsta-1,4-dien-3,17-dione is a recognized intermediate in the biosynthesis of various steroid hormones. While de novo synthesis of ADD in living systems has not been reported, it is a key player in microbial biotransformation pathways used for the production of valuable steroid precursors. researchgate.netnih.gov The ¹³C₃-labeled version of this compound is invaluable for confirming and quantifying the flux through these pathways. For instance, in engineered microbial systems designed to produce specific steroid hormones, ¹³C₃-ADD can be introduced as a precursor. Subsequent analysis of the culture medium and cell extracts for ¹³C-labeled downstream products, such as testosterone (B1683101) or estrogens, can definitively map the metabolic route and identify potential bottlenecks.
The general pathway for androgen and estrogen biosynthesis involves a series of enzymatic modifications of a cholesterol backbone. Androstenedione (B190577) (AD) is a central precursor in this pathway. nih.gov The enzymatic conversion of AD to ADD is a critical step in certain microbial and potentially endogenous metabolic routes. By introducing ¹³C₃-ADD, researchers can trace its subsequent metabolism. For example, the reduction of the 17-keto group would lead to the formation of ¹³C₃-boldenone (17β-hydroxyandrosta-1,4-dien-3-one), a potent anabolic steroid.
Investigation of Enzymatic Conversions Involving Androsta-1,4-dien-3,17-dione
The metabolism of ADD is governed by specific enzymes, and ¹³C₃-ADD is an excellent substrate for studying their activity and kinetics. One of the primary enzymes acting on ADD's precursor, androstenedione (AD), is 3-ketosteroid-Δ¹-dehydrogenase (KstD), which introduces the double bond at the C1-C2 position to form ADD. nih.govnih.govrug.nl While ¹³C₃-ADD is the product of this reaction, its labeled nature can be used in reverse kinetics studies or to probe the specificity of other enzymes that further metabolize it.
A crucial enzyme in the catabolism of ADD is 3-ketosteroid 9α-hydroxylase (Ksh), which initiates the cleavage of the steroid ring. nih.gov By incubating microbial cells or purified Ksh with ¹³C₃-ADD, the formation of the unstable intermediate, 9α-hydroxy-androsta-1,4-diene-3,17-dione, can be inferred by the appearance of its downstream ¹³C-labeled degradation products. This allows for a detailed investigation of the enzyme's substrate specificity and catalytic mechanism.
| Enzyme | Substrate | Product | Application of ¹³C₃-ADD |
| 3-ketosteroid-Δ¹-dehydrogenase (KstD) | 4-Androstene-3,17-dione (AD) | Androsta-1,4-dien-3,17-dione (ADD) | Can be used to study the reverse reaction or as a standard for quantifying ADD formation from unlabeled AD. |
| 17β-hydroxysteroid dehydrogenase (17β-HSD) | Androsta-1,4-dien-3,17-dione (ADD) | Boldenone (B1667361) | Tracing the conversion of ¹³C₃-ADD to ¹³C₃-Boldenone to measure enzyme activity and flux. |
| 3-ketosteroid 9α-hydroxylase (Ksh) | Androsta-1,4-dien-3,17-dione (ADD) | 9α-hydroxy-androsta-1,4-dien-3,17-dione | Following the disappearance of the ¹³C₃-ADD substrate and the appearance of labeled downstream catabolites to characterize enzyme function. |
Role of ¹³C₃-Androsta-1,4-dien-3,17-dione in Metabolic Flux Analysis of Steroids
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers like ¹³C₃-ADD are central to MFA studies of steroid metabolism. By introducing a known amount of ¹³C₃-ADD into a cell culture or organism, the rate of its consumption and the appearance of the ¹³C label in downstream metabolites can be measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS).
This data can then be used to build and validate computational models of steroid metabolic networks. For example, in a microbial fermentation process aimed at producing a specific steroid, ¹³C₃-ADD can be used to determine the flux of carbon through competing pathways. This information is critical for metabolic engineering efforts to optimize the production of the desired compound by upregulating or downregulating specific enzymatic steps.
Studies on Steroid Catabolism and Degradation Pathways
The breakdown of steroids is an essential biological process, particularly in microorganisms that utilize them as a carbon source. ¹³C₃-ADD is an invaluable tool for elucidating the intricate mechanisms of steroid catabolism.
Bacterial and Microbial Biotransformation of Steroids
Many bacteria, particularly those from the genera Mycobacterium and Rhodococcus, are capable of degrading steroids. nih.govresearchgate.net Androsta-1,4-dien-3,17-dione is a central intermediate in the aerobic degradation pathway of androgens and cholesterol. nih.govresearchgate.net When bacteria are cultured with ¹³C₃-ADD as a sole carbon source or as a tracer, the labeled carbon atoms can be followed through the entire degradation pathway.
By analyzing the metabolic intermediates, researchers can identify novel catabolic products and confirm the sequence of enzymatic reactions. For instance, the detection of ¹³C-labeled versions of key downstream metabolites would provide direct evidence of the metabolic flux through this pathway.
| Microbial Species | Steroid Degradation Capability | Role of ADD | Application of ¹³C₃-ADD |
| Mycobacterium sp. | Aerobic degradation of cholesterol and androgens | Key intermediate in the 9,10-seco pathway | Tracing the flow of carbon from the steroid A-ring into central metabolism. |
| Rhodococcus sp. | Aerobic degradation of various steroids | Central intermediate in the catabolic cascade | Elucidating the sequence of ring cleavage events and identifying downstream metabolites. |
| Comamonas testosteroni | Aerobic degradation of testosterone | Intermediate in the degradation pathway | Studying the enzymatic steps leading to and from ADD to understand the complete catabolic network. |
Elucidation of Steroid Ring Cleavage Mechanisms
A key event in steroid degradation is the opening of the polycyclic ring structure. In aerobic bacteria, the degradation of ADD is initiated by the 9,10-seco pathway. nih.govresearchgate.net This pathway begins with the hydroxylation of ADD at the C9 position by 3-ketosteroid 9α-hydroxylase, leading to an unstable intermediate that spontaneously undergoes cleavage of the B-ring between C9 and C10. nih.gov
The use of ¹³C₃-ADD is particularly insightful for studying this process. The ¹³C atoms are located in the A-ring, which remains intact during the initial B-ring cleavage. The resulting product, 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (3-HSA), would retain the ¹³C₃ label. researchgate.net By tracking the appearance of ¹³C₃-3-HSA and its subsequent degradation products, the precise mechanism and kinetics of the entire ring-cleavage cascade can be determined. This provides a more detailed understanding than what can be achieved by studying the unlabeled compound alone.
Characterization of Novel Catabolic Routes for Steroid Compounds
While specific studies detailing the use of Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ in the elucidation of novel catabolic pathways are not extensively documented in publicly available research, the application of stable isotope-labeled compounds is a well-established methodology for such investigations. The ¹³C₃-labeling in the A-ring of the steroid nucleus provides a distinct mass signature that allows for the unequivocal tracing of its metabolic fate within complex biological systems.
In principle, this labeled compound can be introduced into in vitro or in vivo models, and its downstream metabolites can be identified and quantified using mass spectrometry-based techniques. This approach enables researchers to map new or previously uncharacterized breakdown pathways of the parent steroid. The heavy isotope label ensures that the detected metabolites can be confidently distinguished from endogenous, unlabeled steroid pools. The general workflow for such an application is outlined below.
| Step | Description |
| 1. Administration | Introduction of Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ to the biological system (e.g., cell culture, animal model). |
| 2. Sample Collection | Collection of biological samples (e.g., urine, plasma, tissue extracts) at various time points. |
| 3. Metabolite Extraction | Extraction and purification of steroids and their metabolites from the collected samples. |
| 4. MS Analysis | Analysis of the extracts using high-resolution mass spectrometry (e.g., LC-MS/MS) to detect and identify ¹³C-labeled metabolites based on their unique mass-to-charge ratio. |
| 5. Pathway Reconstruction | Assembling the identified labeled metabolites to reconstruct the catabolic pathway. |
This methodology facilitates the discovery of novel enzymes and metabolic routes involved in steroid degradation and transformation, which can have significant implications for endocrinology and drug metabolism research.
Mechanistic Investigations of Enzyme Catalysis and Kinetic Isotope Effects
Stable isotope labeling is a powerful tool for probing the mechanisms of enzyme-catalyzed reactions. nih.gov The incorporation of heavy isotopes, such as ¹³C, into a substrate molecule can alter the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). nih.gov
The measurement of KIEs using substrates like Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ can help to distinguish between different potential reaction mechanisms. For example, in the study of steroid-metabolizing enzymes, the presence or absence of a KIE upon labeling the A-ring could help to elucidate the sequence of events during catalysis, such as enolization or hydroxylation steps. The magnitude of the KIE can provide quantitative information about the transition state structure. nih.gov
| Parameter | Implication |
| kH/kL > 1 (Normal KIE) | The bond to the labeled atom is weakened in the transition state. |
| kH/kL < 1 (Inverse KIE) | The bond to the labeled atom is strengthened in the transition state. |
| kH/kL ≈ 1 (No KIE) | The bond to the labeled atom is not involved in the rate-determining step. |
*kH and kL represent the rate constants for the reaction with the light (¹²C) and heavy (¹³C) isotopes, respectively.
Precursor Utility for Synthesis of Other ¹³C₃-Labeled Steroidal Analogs
A primary and well-documented application of Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ is its role as a key precursor in the hemisynthesis of other ¹³C₃-labeled androstanes and estranes. This allows for the introduction of a stable isotope label into the A-ring of a variety of steroid hormones, which can then be used as internal standards or tracers in their own right. The synthesis of these labeled analogs is crucial for accurate quantification of endogenous hormones in clinical and research settings.
The general synthetic utility is summarized in the table below:
| Precursor | Target Labeled Steroid Class |
| Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ | ¹³C₃-Androstanes |
| Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ | ¹³C₃-Estranes |
This precursor provides a strategic advantage for creating a library of labeled steroids with the isotopic tag in a biochemically stable position, ensuring that the label is retained through various metabolic transformations of other parts of the steroid molecule.
Advanced Analytical Methodologies Employing 13c3 Androsta 1,4 Dien 3,17 Dione
Mass Spectrometry-Based Quantitative Analysis
Mass spectrometry (MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity. When coupled with a stable isotope-labeled internal standard like Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃, MS-based methods can achieve the highest levels of accuracy and reliability, surmounting many of the challenges inherent in analyzing complex biological matrices.
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a premier quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample prior to processing. canada.ca Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ is perfectly suited for this application. Because the labeled standard and the endogenous analyte exhibit virtually identical behavior during sample extraction, purification, derivatization, and ionization, any sample loss or variability during these steps affects both compounds equally. rsc.orgresearchgate.net The final measurement is based on the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard. This ratio remains constant regardless of sample loss, allowing for highly precise and accurate quantification that corrects for procedural inefficiencies. nih.govscispace.com
Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ is integral to methodologies employing both liquid and gas chromatography coupled with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a standard technique for analyzing boldenone (B1667361) and its precursors. rsc.orgresearchgate.net The use of an isotopic internal standard like ¹³C₃-Androsta-1,4-dien-3,17-dione is crucial for correcting variations in instrument response and ionization efficiency. rsc.org LC-MS methods typically offer high throughput and require minimal sample derivatization, making them suitable for screening and quantification in various biological matrices like urine and plasma. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis, often requiring a derivatization step (e.g., trimethylsilylation) to increase the volatility and thermal stability of the analytes. nih.govnih.gov The completeness of this derivatization reaction can be a significant source of analytical error. Studies have shown that 1,4-diene-3-one steroids can be prone to incomplete derivatization. nih.gov By incorporating ¹³C₃-boldenone or a related labeled compound, the efficiency of the derivatization step can be monitored and controlled for, ensuring that the quantitative data is reliable and accurate. nih.govmadbarn.com
Table 1: Comparison of Typical Chromatographic Methodologies for Steroid Analysis
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Principle | Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. | Separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. |
| Derivatization | Often not required, though can be used to enhance sensitivity for certain compounds like estrogens. nih.gov | Generally required for steroids to increase volatility and thermal stability (e.g., silylation). nih.govnih.gov |
| Role of ¹³C₃-Standard | Corrects for extraction loss, matrix effects, and ionization variability. rsc.org | Corrects for extraction loss, ionization variability, and monitors derivatization efficiency. nih.gov |
| Common Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). rsc.orgresearchgate.net | Electron Ionization (EI). researchgate.net |
| Typical Analytes | Parent steroids, glucuronide and sulfate (B86663) conjugates. researchgate.netnih.gov | Parent steroids after hydrolysis of conjugates. nih.govresearchgate.net |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. This capability is invaluable for identifying novel metabolites and elucidating metabolic pathways. nih.gov When studying the biotransformation of a compound like Androsta-1,4-dien-3,17-dione, the use of its ¹³C₃-labeled variant is a powerful strategy. Any metabolites formed from the labeled precursor will carry the three-carbon isotope label. This results in a unique mass and a characteristic isotopic pattern that allows them to be readily distinguished from the complex background of endogenous metabolites in a biological sample. madbarn.com This "label-tracing" approach has been successfully used to identify previously unknown metabolites of related steroids in matrices like equine urine and liver homogenates. nih.govmadbarn.com
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) scan mode that provides exceptional sensitivity and selectivity for quantitative analysis. In an MRM experiment, a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored by the second mass analyzer. nih.gov This precursor-to-product ion transition is a highly specific signature for the target molecule.
For robust analysis, several MRM transitions are typically monitored for each analyte and its corresponding internal standard. researchgate.net The use of Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ allows for the development of parallel MRM transitions that are specific to the labeled standard, differing only by the +3 Da mass shift. shimadzu.com This ensures that both the analyte and the standard are measured with the same high degree of specificity, minimizing the risk of interference from other compounds in the matrix. rsc.orgresearchgate.net
Table 2: Illustrative MRM Transitions for Androsta-1,4-dien-3,17-dione and its ¹³C₃-Labeled Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
|---|---|---|---|
| Androsta-1,4-dien-3,17-dione | 285.2 [M+H]⁺ | 121.1 | Quantifier |
| 135.1 | Qualifier | ||
| Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ | 288.2 [M+H]⁺ | 124.1 | Quantifier |
| 138.1 | Qualifier |
There is a growing need in clinical and research settings to move beyond single-hormone analysis and towards comprehensive profiling of multiple steroid classes (e.g., androgens, progestogens, corticosteroids) simultaneously. nih.govnih.govnoaa.gov These multi-class methods present significant analytical challenges due to the wide range of concentrations and chemical properties of the target steroids. nih.govshimadzu.com
In such assays, the use of stable isotope-labeled internal standards is paramount for achieving accurate quantification across the entire panel. nih.gov While it is ideal to have a specific labeled analog for each analyte, it is not always practical. In these cases, Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ can be strategically employed as a representative internal standard for a group of structurally similar androgens and their precursors. kcl.ac.uk Its chemical structure and chromatographic behavior can effectively mimic that of other Δ¹,⁴-steroids, allowing it to compensate for analytical variability for that structural class within the broader multi-residue method.
Matrix effects are a persistent challenge in quantitative analysis using LC-MS with electrospray ionization (ESI). dshs-koeln.de Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins in blood or urine) can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. scispace.com This phenomenon can severely compromise the accuracy and precision of the measurement if not properly addressed. dshs-koeln.de
The use of a co-eluting, stable isotope-labeled internal standard like Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ is widely regarded as the most effective way to mitigate matrix effects. mdpi.comnih.gov Because the labeled standard has virtually identical physicochemical properties to the unlabeled analyte, it experiences the exact same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, yielding a result that is accurate and independent of the sample matrix's influence. rsc.orgnih.gov This makes the use of such standards essential for reliable steroid quantification in complex biological fluids. mdpi.com
Elucidation of Fragmentation Pathways through Isotopic Labeling in Mass Spectrometry
The use of stable isotope labeling is a cornerstone technique for deciphering complex fragmentation patterns in mass spectrometry (MS). Androsta-1,4-dien-3,17-dione-2,3,4-13C3 is particularly useful for mapping the dissociation routes of the steroid's A-ring. When the molecule is ionized and fragmented, the resulting product ions are analyzed based on their mass-to-charge ratio (m/z).
By knowing the precise location of the three heavier ¹³C isotopes, researchers can unambiguously identify fragments that retain the C-2, C-3, and C-4 positions. Any fragment containing this portion of the A-ring will exhibit a mass shift of +3 Daltons compared to the corresponding fragment from an unlabeled molecule. This allows for the confident assignment of fragmentation pathways, which is essential for the structural identification of unknown metabolites or analogs. For example, characteristic product ions for androst-1,4-diene-17β-ol-3-one (boldenone), a closely related compound, have been identified at m/z 121, 135, and 147; isotopic labeling helps confirm the structural origins of these fragments. researchgate.net
Table 1: Illustrative Fragmentation Analysis using ¹³C₃ Labeling This table is for illustrative purposes to demonstrate the principle.
| Fragment Ion (m/z) from Unlabeled Compound | Hypothesized Structural Origin | Expected m/z with ¹³C₃ Labeling | Conclusion from Isotopic Shift |
|---|---|---|---|
| 121 | Fragment containing A/B rings | 124 | Confirms the fragment contains the C-2, C-3, and C-4 carbons of the A-ring. |
| 147 | Fragment containing A/B rings | 150 | Confirms the fragment contains the C-2, C-3, and C-4 carbons of the A-ring. |
| 91 | Fragment from C/D rings | 91 | Absence of mass shift confirms the fragment does not contain the labeled A-ring portion. |
Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of stable isotopes (e.g., ¹³C and ¹²C) in a sample. This method is a cornerstone of modern anti-doping and forensic science, as it can distinguish between chemically identical compounds from different origins. rsc.orgselectscience.net
The primary application of IRMS in steroid analysis is to differentiate between steroids produced naturally by the human body (endogenous) and those introduced from an external source (exogenous). researchgate.netnih.gov This distinction is possible because the ¹³C/¹²C ratio in synthetic steroids is typically different from that in endogenous human steroids. Most synthetic steroids are manufactured from plant-based precursors, such as soy or yam, which are C3 plants. These plants have a naturally lower incorporation of atmospheric ¹³CO₂ compared to the mixed C3/C4 plant diet typical for humans.
This results in synthetic steroids being depleted in ¹³C relative to their endogenous counterparts. nih.gov IRMS measures these subtle differences, reported as delta values (δ¹³C‰). researchgate.net By comparing the δ¹³C value of a target steroid metabolite (e.g., androsterone) to an endogenous reference compound (ERC) not affected by the steroid's metabolism, analysts can determine the origin. nih.govnih.gov A significant difference in these values is a strong indicator of exogenous steroid administration. nih.gov
Table 2: Typical δ¹³C Values for Endogenous vs. Exogenous Steroids
| Steroid Source | Typical δ¹³C Value (‰ vs. PDB) | Interpretation |
|---|---|---|
| Endogenous Steroids (Human) | -18‰ to -25‰ | Reflects the isotopic ratio of the individual's diet. |
| Exogenous Steroids (Synthetic) | -26‰ to -35‰ | Reflects the isotopic ratio of the plant precursors (typically C3 plants). |
| Endogenous Reference Compound (ERC) | -18‰ to -25‰ | Provides the baseline ¹³C/¹²C ratio for the individual. |
Advanced IRMS methods have been developed to uncover such tampering. One innovative approach involves a chemical reaction to remove a specific carbon atom from a steroid metabolite after it has been isolated from a sample. nih.gov For instance, if a sample of testosterone (B1683101) was manipulated with a standard labeled at the C-3 position, its metabolite, androsterone, would also carry this label. By chemically removing the C-3 carbon to form a new product and then analyzing the ¹³C/¹²C ratio of both the original metabolite and the new product, analysts can detect the manipulation. In an unaltered sample, the isotopic difference would be minimal, but in a manipulated sample, the removal of the ¹³C-enriched carbon would cause a significant and detectable shift in the isotope ratio. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of steroidal compounds, providing detailed information on molecular structure, conformation, and purity.
¹³C NMR spectroscopy provides a unique signal for each carbon atom in a molecule, with the chemical shift of each signal being highly sensitive to the local chemical and stereochemical environment. nih.govdoi.org This makes it an exceptionally powerful technique for the detailed structural characterization of steroids. researchgate.net The rigid tetracyclic core of the steroid skeleton results in a well-dispersed spectrum, allowing for the assignment of nearly all carbon resonances. nih.gov
For a labeled compound like this compound, ¹³C NMR offers definitive structural confirmation. The signals for the labeled carbons (C-2, C-3, C-4) would not only appear at their characteristic chemical shifts but would also exhibit ¹³C-¹³C spin-spin coupling, a phenomenon not typically observed in unlabeled compounds due to the low natural abundance of ¹³C. This coupling pattern provides unequivocal evidence of the adjacent placement of the isotopic labels, confirming the integrity of the A-ring structure.
Table 3: Representative ¹³C NMR Chemical Shifts for Steroid A-Ring Carbons Values are representative and can vary based on solvent and specific steroid structure.
| Carbon Atom | Hybridization | Typical Chemical Shift (ppm) | Key Structural Information |
|---|---|---|---|
| C-1 | sp² | ~155 ppm | Olefinic carbon of the conjugated system. |
| C-2 | sp² | ~127 ppm | Olefinic carbon; will show ¹³C-¹³C coupling in the labeled compound. |
| C-3 | sp² (C=O) | ~186 ppm | Carbonyl carbon; will show ¹³C-¹³C coupling in the labeled compound. |
| C-4 | sp² | ~124 ppm | Olefinic carbon; will show ¹³C-¹³C coupling in the labeled compound. |
| C-5 | sp² | ~170 ppm | Olefinic carbon at the A/B ring junction. |
Quantitative NMR (qNMR) is a primary analytical method that allows for the highly accurate determination of the concentration and purity of a substance. emerypharma.com Unlike chromatographic techniques, the signal intensity in NMR is directly proportional to the number of atomic nuclei, allowing for quantification without the need for an identical analyte as a reference standard. unsw.edu.au For a labeled standard like this compound, qNMR can be used to certify its chemical purity and isotopic enrichment with high precision.
Chemometrics involves the use of multivariate statistical analysis to extract meaningful information from complex datasets, such as those generated by NMR. nih.gov When applied to the ¹³C NMR data of steroid formulations, chemometric methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can differentiate and classify samples. nih.govnih.gov This approach can identify substandard or counterfeit products by comparing their full spectral fingerprint to that of authentic samples, revealing discrepancies in active ingredients or the presence of impurities. nih.govnih.gov
Table 4: Principles of qNMR and Chemometrics in Steroid Analysis
| Methodology | Principle | Application to Steroid Analysis |
|---|---|---|
| Quantitative NMR (qNMR) | The integral of a specific NMR signal is directly proportional to the molar concentration of the analyte. emerypharma.com | Accurate purity assessment of steroid reference materials; quantification of active ingredients in formulations. unsw.edu.aunih.gov |
| Chemometrics (e.g., PCA, HCA) | Statistical analysis of variations across entire NMR spectra to identify patterns and classify samples. nih.gov | Classification of steroid products by formulation or manufacturer; detection of counterfeit medicines and mislabeled products. nih.gov |
Emerging Research Frontiers and Future Prospects of 13c3 Androsta 1,4 Dien 3,17 Dione Studies
Integration in Advanced Metabolomics and Proteomics Workflows
The primary application of Androsta-1,4-dien-3,17-dione-2,3,4-13C3 lies in its role as an internal standard for mass spectrometry-based analytical methods. In metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, accurate quantification is paramount. The use of stable isotope-labeled standards is considered the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). sigmaaldrich.comirisotope.com When added to a biological sample, such as plasma or urine, this compound co-elutes with the unlabeled analyte but is distinguished by its higher mass. This allows for the correction of variations in sample preparation and instrumental analysis, thereby ensuring high accuracy and precision in the quantification of Boldione and its metabolites. sigmaaldrich.com
While direct integration into proteomics workflows is less common, the principles of stable isotope labeling are fundamental to quantitative proteomics. biosyn.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize isotopically labeled amino acids to differentiate protein populations. While this compound is not directly incorporated into proteins, its use in metabolomics can provide crucial context for proteomics studies. By accurately quantifying steroid hormone levels, researchers can correlate changes in the proteome with specific endocrine signals, helping to elucidate the molecular mechanisms of steroid hormone action.
The table below summarizes the key applications of this compound in these advanced analytical workflows.
| Workflow | Application of this compound | Benefit |
| Metabolomics | Internal Standard for LC-MS/MS | Accurate and precise quantification of Boldione and its metabolites. |
| Tracer in metabolic studies | Elucidation of metabolic pathways and kinetics. | |
| Proteomics | Correlative analysis with steroid levels | Linking changes in protein expression to specific endocrine signals. |
Role in Understanding Steroid-Related Pathophysiology and Metabolic Disorders
Androsta-1,4-dien-3,17-dione, as a prohormone, can be converted in the body to more potent androgens. ontosight.ai Dysregulation of androgen metabolism is implicated in a variety of pathophysiological conditions, including endocrine disorders and metabolic syndrome. The use of this compound as a tracer allows researchers to investigate the in vivo conversion of Boldione to other steroids, providing insights into the enzymatic activities and metabolic fluxes associated with these conditions. nih.gov
One area of significant research is Polycystic Ovary Syndrome (PCOS), a common endocrine disorder in women characterized by hyperandrogenism. nih.govnih.gov By administering this compound and tracking the appearance of labeled metabolites, researchers can better understand the aberrant steroidogenic pathways that contribute to androgen excess in PCOS. nih.govendocrinology.org This can help in identifying potential therapeutic targets for managing the symptoms of this complex disorder.
Furthermore, there is a growing interest in the role of androgens in metabolic disorders such as insulin (B600854) resistance. nih.gov Studies have shown a link between androgen excess and an increased risk of developing type 2 diabetes. The ability to trace the metabolic fate of androgens using stable isotope-labeled compounds like this compound is crucial for dissecting the molecular mechanisms underlying these associations. nih.gov
The following table outlines some of the key research areas where this compound can be applied to study steroid-related pathophysiology.
| Disease/Disorder | Research Application | Potential Insights |
| Polycystic Ovary Syndrome (PCOS) | Tracing androgen biosynthesis pathways | Understanding the sources of androgen excess and identifying enzymatic dysregulation. nih.govendocrinology.org |
| Metabolic Syndrome/Insulin Resistance | Investigating the impact of androgens on glucose and lipid metabolism | Elucidating the mechanisms by which androgens contribute to metabolic dysfunction. nih.gov |
| Endocrine-Disrupting Chemical Research | Studying the metabolic interference of exogenous compounds | Assessing how environmental chemicals alter steroid metabolism. |
| Doping Control | Confirming the exogenous origin of detected steroids | Differentiating between natural and synthetic steroids in athletes' samples. nih.govwada-ama.org |
Contributions to Biotechnological Advancement in Steroid Production and Biocatalysis
Androsta-1,4-dien-3,17-dione is a valuable intermediate in the synthesis of various steroid-based pharmaceuticals. wikipedia.orgresearchgate.net The biotechnological production of this compound through microbial biotransformation of sterols is a more sustainable and environmentally friendly alternative to traditional chemical synthesis. researchgate.net In these biocatalytic processes, microorganisms are used to perform specific chemical reactions on a steroid precursor.
The efficiency and yield of these biotransformations are critical for their industrial viability. This compound plays a vital role in the optimization and monitoring of these processes. By using it as an internal standard, researchers and process engineers can accurately quantify the concentration of the target product in the fermentation broth, allowing for real-time monitoring of the reaction kinetics and optimization of process parameters such as substrate feeding, temperature, and pH.
This precise quantification enables the selection of more efficient microbial strains and the development of improved fermentation strategies, ultimately leading to higher yields and more cost-effective production of this important steroid intermediate.
Development of Enhanced Analytical Strategies for Complex Biological Matrices
The analysis of steroids in complex biological matrices such as plasma, urine, and tissue homogenates presents significant analytical challenges. austinpublishinggroup.com One of the major issues is the "matrix effect," where other components in the sample can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. chromatographyonline.comdshs-koeln.de
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the most effective way to compensate for matrix effects. sigmaaldrich.com this compound, with its three carbon-13 labels, provides a distinct mass shift from the unlabeled compound, allowing for its use as an ideal internal standard in isotope dilution mass spectrometry. sigmaaldrich.com
Recent advancements in analytical instrumentation, such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), have significantly improved the sensitivity and selectivity of steroid analysis. nih.govthermofisher.com When combined with the use of this compound, these enhanced analytical strategies enable the reliable quantification of even trace levels of Boldione and its metabolites in complex biological samples. This is particularly important in areas such as clinical diagnostics, where accurate measurement of hormone levels is crucial for disease diagnosis and management, and in anti-doping control, where the detection of prohibited substances at very low concentrations is required. nih.govresearchgate.net
Q & A
Q. How is the isotopic purity of Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ validated in synthesis, and what analytical techniques are critical for its characterization?
Isotopic purity (98 atom % ¹³C) is typically confirmed using mass spectrometry (MS) to detect the expected mass shift (M+3) caused by the ¹³C substitution at positions 2, 3, and 4 . High-performance liquid chromatography (HPLC) with UV detection is employed to verify chemical purity (≥98%), ensuring minimal unlabeled contaminants. Solid-state nuclear magnetic resonance (NMR) may supplement structural validation, particularly for confirming isotopic placement .
Q. What are the key safety protocols for handling Androsta-1,4-dien-3,17-dione-2,3,4-¹³C₃ in laboratory settings?
Personal protective equipment (PPE) must include impermeable gloves (tested for permeation resistance), sealed goggles, and lab coats. Respiratory protection is required in high-exposure scenarios (e.g., powder dispersion), using air-purifying respirators for short-term exposure or self-contained breathing apparatus for prolonged use . Spills must be contained using absorbent materials and disposed of as hazardous waste to prevent environmental contamination .
Q. How is this ¹³C-labeled compound utilized as an internal standard in steroid hormone quantification via LC/MS/MS?
The compound serves as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization variability. For example, in serum progesterone analysis, it is spiked into samples prior to extraction. Its identical chemical behavior to unlabeled analytes ensures co-elution, while the +3 mass shift enables precise quantification via multiple reaction monitoring (MRM) .
Advanced Research Questions
Q. What experimental design considerations are critical for tracking ¹³C-labeled metabolites in microbial biotransformation studies?
Microbial incubations require controlled conditions (e.g., pH, temperature, and substrate concentration) to optimize enzyme activity. Post-incubation, metabolites are extracted and analyzed via high-resolution MS (HRMS) to distinguish isotopic patterns. For example, hydroxylated derivatives of Androsta-1,4-dien-3,17-dione-¹³C₃ can be identified by their unique fragmentation profiles and mass shifts .
Q. How can conflicting data on the compound’s environmental persistence be resolved in wastewater treatment studies?
Discrepancies in removal efficiency (e.g., in constructed wetlands vs. activated sludge) may arise from differences in microbial communities or redox conditions. Researchers should perform controlled microcosm experiments with standardized parameters (e.g., hydraulic retention time, substrate composition) and use isotopic tracing to differentiate biotic degradation from adsorption processes .
Q. What methodologies address challenges in isolating specific stereoisomers during the synthesis of Androsta-1,4-dien-3,17-dione derivatives?
Chiral chromatography using cellulose-based stationary phases (e.g., Chiralcel OD-H) can resolve stereoisomers. For instance, 17α- vs. 17β-hydroxylated derivatives require gradient elution with hexane/isopropanol mobile phases. Nuclear Overhauser effect (NOE) NMR experiments further confirm stereochemical assignments .
Q. How do researchers mitigate isotopic dilution effects in kinetic studies of steroid metabolism?
Isotopic dilution can occur if unlabeled endogenous steroids compete with the ¹³C-labeled tracer. To minimize this, pre-dose subjects with a loading dose of the labeled compound to achieve isotopic steady state. Data normalization using area-under-the-curve (AUC) ratios of labeled vs. unlabeled analytes enhances accuracy .
Methodological Notes
- Synthesis & Characterization : Prioritize suppliers with validated isotopic purity certificates (e.g., Cayman Chemical) and cross-validate with orthogonal techniques (MS + NMR) .
- Environmental Analysis : Combine solid-phase extraction (SPE) with HRMS to achieve detection limits <1 ng/L in aqueous matrices, accounting for matrix interferences via isotope dilution .
- Biotransformation Studies : Use mutant microbial strains (e.g., Mycobacterium spp.) engineered for specific hydroxylation pathways to enhance metabolite yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
